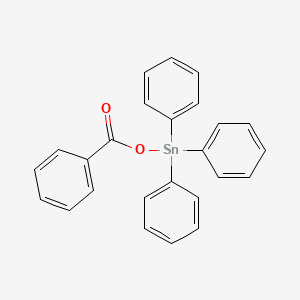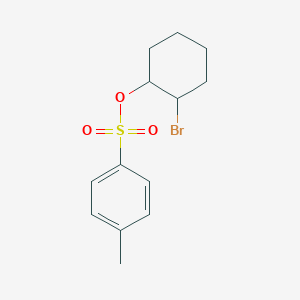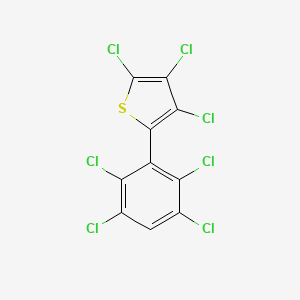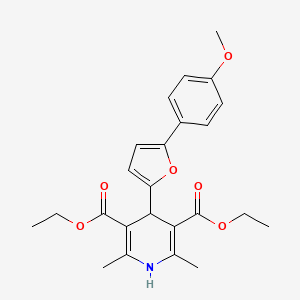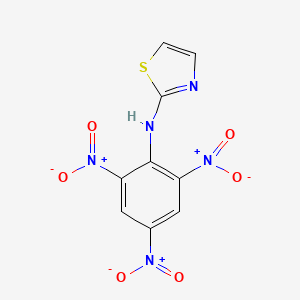
1-(3,4-Dichlorophenyl)-5-imino-3-methyl-4-thioxoimidazolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-Dichlorophenyl)-5-imino-3-methyl-4-thioxoimidazolidin-2-one is a complex organic compound known for its unique chemical structure and diverse applications. This compound is characterized by the presence of dichlorophenyl, imino, methyl, and thioxoimidazolidinone groups, which contribute to its distinct chemical properties and reactivity.
Méthodes De Préparation
The synthesis of 1-(3,4-Dichlorophenyl)-5-imino-3-methyl-4-thioxoimidazolidin-2-one typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 3,4-dichloroaniline with phosgene to form an isocyanate derivative, which is then reacted with dimethylamine to yield the final product . Industrial production methods often employ catalytic hydrogenation in the presence of amine or amide salts using catalysts such as palladium or platinum .
Analyse Des Réactions Chimiques
1-(3,4-Dichlorophenyl)-5-imino-3-methyl-4-thioxoimidazolidin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(3,4-Dichlorophenyl)-5-imino-3-methyl-4-thioxoimidazolidin-2-one has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of 1-(3,4-Dichlorophenyl)-5-imino-3-methyl-4-thioxoimidazolidin-2-one involves its interaction with specific molecular targets. For instance, it can inhibit photosynthesis by blocking the Q_B plastoquinone binding site of photosystem II, thereby disrupting the electron flow and reducing the plant’s ability to convert light energy into chemical energy . This mechanism is particularly relevant in its use as an herbicide.
Comparaison Avec Des Composés Similaires
1-(3,4-Dichlorophenyl)-5-imino-3-methyl-4-thioxoimidazolidin-2-one can be compared with other similar compounds, such as:
3,4-Dichlorophenylhydrazine hydrochloride: Shares the dichlorophenyl group but differs in its functional groups and overall structure.
1-(3,4-Dichlorophenyl)-3-dimethylamino-1-propanone Hydrochloride: Another compound with a dichlorophenyl group, but with different functional groups and applications.
4-(3,4-Dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalenyl amines: These compounds have similar structural motifs but differ in their pharmacological activities and uses.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity, making it valuable in various scientific and industrial applications.
Propriétés
Formule moléculaire |
C10H7Cl2N3OS |
|---|---|
Poids moléculaire |
288.15 g/mol |
Nom IUPAC |
1-(3,4-dichlorophenyl)-5-imino-3-methyl-4-sulfanylideneimidazolidin-2-one |
InChI |
InChI=1S/C10H7Cl2N3OS/c1-14-9(17)8(13)15(10(14)16)5-2-3-6(11)7(12)4-5/h2-4,13H,1H3 |
Clé InChI |
XBTYJRVBCBRXCK-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=S)C(=N)N(C1=O)C2=CC(=C(C=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-(4-{4-[(4-{4-[Oxo(phenyl)acetyl]phenoxy}phenyl)sulfonyl]phenoxy}phenyl)-2-phenyl-1,2-ethanedione](/img/structure/B15075528.png)

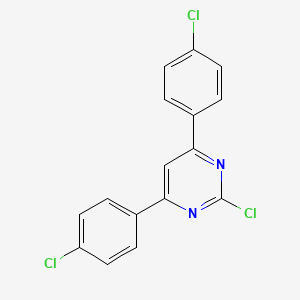


![4-nitro-N-[2,2,2-trichloro-1-(2-methoxyanilino)ethyl]benzamide](/img/structure/B15075566.png)
